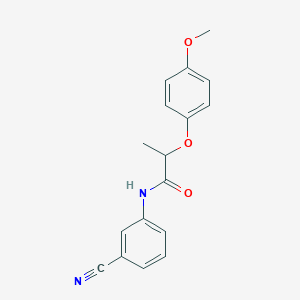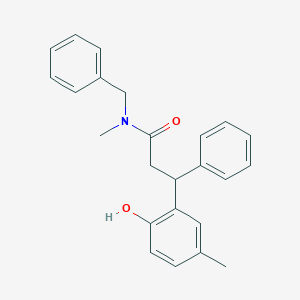
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide, also known as BFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFP belongs to the class of amide derivatives and has shown promising results in treating various diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has shown potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. Scientific research has demonstrated that N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide can inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide involves the inhibition of various enzymes and signaling pathways. N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide also inhibits the activity of phosphodiesterase 4 (PDE4), which is involved in the inflammatory response. Additionally, N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide inhibits the activity of glycogen synthase kinase 3β (GSK3β), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has shown significant biochemical and physiological effects in scientific research. N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has been shown to reduce tumor growth and induce apoptosis in cancer cells. N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to reduce inflammation and oxidative stress in various tissues, including the brain. Additionally, N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide, including its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide could help to optimize its therapeutic potential. Finally, research on the safety and toxicity of N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide could help to determine its potential for clinical use.
Conclusion:
In conclusion, N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide is a promising chemical compound that has shown potential therapeutic applications in various fields of medicine. N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the activity of specific enzymes and signaling pathways, leading to significant biochemical and physiological effects. While N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments, it also has some limitations that need to be addressed. Future research on N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide could help to optimize its therapeutic potential and determine its potential for clinical use.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO3/c1-10(22-13-6-4-12(21-2)5-7-13)16(20)19-15-8-3-11(17)9-14(15)18/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEPHVXUCHMYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Br)F)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[6-(dimethylamino)-4-pyrimidinyl]benzoic acid](/img/structure/B4110266.png)

![N-{1-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4110281.png)
![2-[2-(4-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4110289.png)
![2-{[3-cyano-4-(2-furyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4110292.png)
![4-[(8-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B4110298.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4110304.png)
![N-benzyl-2-(2-ethoxy-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenoxy)acetamide](/img/structure/B4110317.png)
![3-(2-oxo-2-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}ethyl)-1-isoindolinone](/img/structure/B4110323.png)
![N-[4-(cyanomethyl)phenyl]isonicotinamide](/img/structure/B4110334.png)

![N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B4110356.png)
![2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4110360.png)
![1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4110380.png)